![molecular formula C16H23N3O5S B5234706 N~2~-cyclohexyl-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5234706.png)
N~2~-cyclohexyl-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N2-Cyclohexyl-N1-(2-methyl-3-nitrophenyl)-N2-(methylsulfonyl)glycinamide is a chemical compound that has been the subject of various scientific studies. Its properties and reactions provide valuable insights into organic chemistry and related fields.
Synthesis Analysis
The synthesis of compounds similar to N2-cyclohexyl-N1-(2-methyl-3-nitrophenyl)-N2-(methylsulfonyl)glycinamide typically involves complex reactions. For instance, the formation of spiro-Meisenheimer adducts of NN′-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide involves cyclization in methanol under specific base catalysis (Macháček, Hassanien, & Štěrba, 1986). Another example is the four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles from N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde (Jin et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds like N2-cyclohexyl-N1-(2-methyl-3-nitrophenyl)-N2-(methylsulfonyl)glycinamide is often determined using X-ray crystallography. For example, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was elucidated through this method, revealing intricate details about its crystal structure (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions of similar compounds are diverse. For instance, the ring-opening/ring-forming protocol for derivatives of 3-nitro-4-(phenylsulfonyl)thiophene shows the versatility of these compounds in synthesizing aromatic and heteroaromatic derivatives (Bianchi et al., 2003).
Physical Properties Analysis
The physical properties of such compounds, including their crystal structures, are crucial for understanding their behavior in different environments. The crystal structures of derivatives like 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine have been extensively studied (Aydinli, Sayil, & Ibiş, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are key to understanding the applications of these compounds. Studies like the nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole demonstrate the reactivity of these molecules (Pelkey, Barden, & Gribble, 1999).
properties
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-12-14(9-6-10-15(12)19(21)22)17-16(20)11-18(25(2,23)24)13-7-4-3-5-8-13/h6,9-10,13H,3-5,7-8,11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZKCVLGQRCIRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CN(C2CCCCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-cyclohexyl-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide |
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